molecular formula C12H13F2N3 B11732278 N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 1856091-84-3

N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11732278
CAS No.: 1856091-84-3
M. Wt: 237.25 g/mol
InChI Key: CRFANPWCTPMBKN-UHFFFAOYSA-N
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Description

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a 1,3-dimethyl-substituted pyrazole core and a 2,5-difluorobenzyl group attached to the amine at position 3. This compound is of interest in medicinal and materials chemistry due to the synergistic effects of fluorine substitution (enhancing lipophilicity and metabolic stability) and the pyrazole scaffold (a common pharmacophore in bioactive molecules) .

Properties

CAS No.

1856091-84-3

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-5-12(17(2)16-8)15-7-9-6-10(13)3-4-11(9)14/h3-6,15H,7H2,1-2H3

InChI Key

CRFANPWCTPMBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(C=CC(=C2)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of difluorophenyl oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

Core Structural Differences

The compound’s pyrazole core and substitution pattern differentiate it from analogs:

  • 1,3-Dimethyl-1H-pyrazol-5-amine (12) : Lacks the difluorobenzyl group, featuring only methyl substituents at positions 1 and 3 .
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) : Includes an acetamide group at the amine position, introducing hydrogen-bonding capacity via the carbonyl group .
  • N,1,3-Trimethyl-1H-pyrazol-5-amine (15) : Substitutes the benzyl group with a methyl group, reducing steric bulk and lipophilicity .
  • N1-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide : Features a benzamide linkage and phenyl substituents, altering electronic properties and steric demands .
Table 1: Structural Comparison of Key Pyrazole Derivatives
Compound Name Pyrazole Substituents Amine Substituent Molecular Weight (g/mol) Key Functional Groups
N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine 1,3-dimethyl 2,5-difluorobenzyl ~263.3* Amine, Fluorinated aryl
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) 1,3-dimethyl Acetamide 153.18 Amide, Methyl
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) 1,3-dimethyl Methyl 125.17 Amine, Methyl
N1-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide 1,3-diphenyl 2-fluorobenzamide ~347.4* Amide, Fluorinated aryl, Phenyl

*Calculated based on formula.

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., compound 6b in , mp >100°C) generally exhibit higher melting points than non-fluorinated analogs due to improved crystal packing .
  • Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of 1,3-dimethyl-1H-pyrazol-5-amine with 2,5-difluorobenzyl halide, analogous to procedures in .

Substituent Effects on Reactivity and Bioactivity

Fluorine Substitution

  • Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in compound 6b (), which retained activity in microsomal assays .

Amine vs. Amide Functionalization

  • Amine Derivatives : The free amine in the target compound may enable protonation at physiological pH, enhancing solubility and target engagement (e.g., kinase hinge-binding) .
  • Amide Derivatives : Compounds like 13 and 14 () exhibit reduced basicity but increased hydrogen-bonding capacity, influencing selectivity in enzyme inhibition .

Biological Activity

N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. The incorporation of difluorobenzyl groups enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F2N3C_{12}H_{13}F_2N_3. The presence of fluorine atoms contributes to increased lipophilicity and stability, which are critical for biological activity.

Research indicates that this compound may act primarily as an enzyme inhibitor. The difluorobenzyl group enhances the binding affinity to specific biological targets, particularly enzymes involved in inflammatory pathways and cancer progression.

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit tumor growth by targeting pathways associated with cancer cell proliferation.
  • Analgesic Effects : The compound has been evaluated for its potential to alleviate pain through its action on pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound. Below are notable findings:

StudyFindings
Selvam et al. (2014) Synthesized novel pyrazole derivatives showing anti-inflammatory effects comparable to standard drugs like indomethacin.
Burguete et al. (2015) Evaluated 1,5-diaryl pyrazole derivatives for antibacterial activity against E. coli and S. aureus, highlighting the importance of substituents on antibacterial efficacy.
Chovatia et al. (2016) Reported anti-tubercular activity in a series of pyrazole compounds against Mycobacterium tuberculosis, emphasizing the role of structural modifications in enhancing efficacy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition against various enzymes linked to disease processes. For example:

  • DPP-IV Inhibition : A study reported an IC50 value of 4.54 nM for similar pyrazole derivatives against the DPP-IV enzyme, indicating strong potential for diabetes management .

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